molecular formula C20H19BrN2O3S B11589016 (5Z)-5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-ethyl-2-thioxoimidazolidin-4-one

(5Z)-5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B11589016
M. Wt: 447.3 g/mol
InChI Key: KAOFRYWZXMWQPL-SXGWCWSVSA-N
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Description

(5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a benzyl ether, bromine, methoxy group, and a sulfanylidene imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzyl Ether: This step involves the reaction of a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group is introduced via methylation, typically using methyl iodide and a base.

    Formation of the Imidazolidinone Core: This involves the cyclization of an appropriate precursor, often through a condensation reaction.

    Final Assembly: The final step involves the coupling of the benzyl ether, brominated, and methoxylated phenyl derivative with the imidazolidinone core under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

(5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibition or activation of enzymes involved in critical biological pathways.

    Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

    Disruption of Cellular Processes: Interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H19BrN2O3S

Molecular Weight

447.3 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H19BrN2O3S/c1-3-23-19(24)16(22-20(23)27)9-14-10-17(25-2)18(11-15(14)21)26-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3,(H,22,27)/b16-9-

InChI Key

KAOFRYWZXMWQPL-SXGWCWSVSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OCC3=CC=CC=C3)OC)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC3=CC=CC=C3)OC)NC1=S

Origin of Product

United States

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